N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a unique structure combining a benzodiazole, piperidine, and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the benzodiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Alkyl halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(pyridin-2-yl)methanamine: This compound shares the pyridine moiety but lacks the benzodiazole and piperidine rings.
1-methyl-1H-1,3-benzodiazole: This compound contains the benzodiazole ring but lacks the piperidine and pyridine moieties.
Uniqueness
N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H23N5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-methyl-N-[1-(1-methylbenzimidazol-2-yl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H23N5/c1-22(18-9-5-6-12-20-18)15-10-13-24(14-11-15)19-21-16-7-3-4-8-17(16)23(19)2/h3-9,12,15H,10-11,13-14H2,1-2H3 |
InChI Key |
LJSGDWGFQSUBBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCC(CC3)N(C)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.